2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol
Description
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a benzothiazole ring fused with a phenol group, substituted with bromine and methoxy groups.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c1-18-11-7-8(15)6-9(13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXHIZJHFRKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by bromination and methoxylation reactions. One common method involves the use of 2-aminobenzenethiol and 4-bromo-2-hydroxy-3-methoxybenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction times. These methods are designed to be efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The benzothiazole ring is known to interact with proteins through hydrogen bonding and hydrophobic interactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol
- 2-(1,3-Benzothiazol-2-yl)-4-fluorophenol
- 2-(1,3-Benzothiazol-2-yl)-4-iodophenol
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
